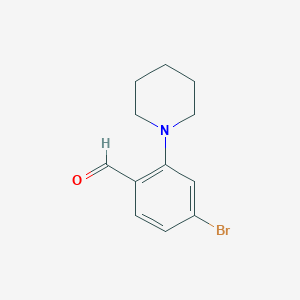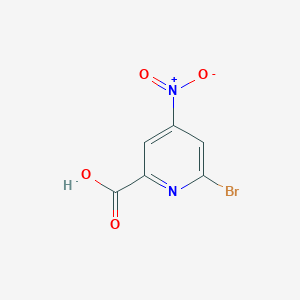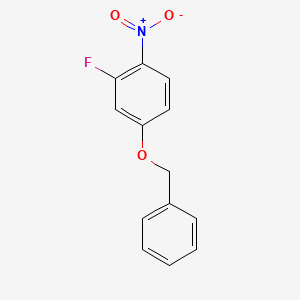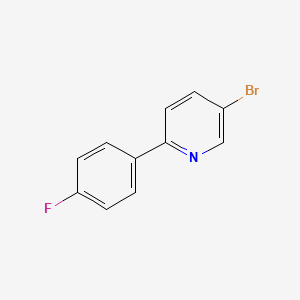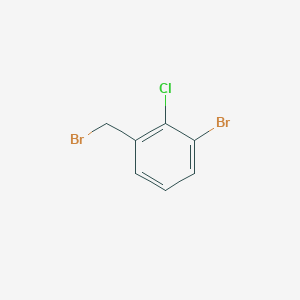
1-Bromo-3-(bromomethyl)-2-chlorobenzene
概要
説明
1-Bromo-3-(bromomethyl)-2-chlorobenzene is a halogenated aromatic compound that has not been directly studied in the provided papers. However, related compounds such as 1-bromo-2-chlorobenzene and 1-bromo-4-chlorobenzene have been investigated, which can provide insights into the chemical behavior and properties of halogenated benzenes .
Synthesis Analysis
The synthesis of halogenated dienes, closely related to 1-Bromo-3-(bromomethyl)-2-chlorobenzene, can be achieved through gold-catalyzed rearrangement of propargylic carboxylates. This method is highly diastereoselective and allows for the selective promotion of a 1,2-acyloxy migration due to the presence of the halogen atom at the alkyne terminus .
Molecular Structure Analysis
The molecular structure of halogenated benzenes has been studied using various spectroscopic methods. For instance, the molecular structure of chlorobenzene and bromobenzene has been derived from NMR spectra, showing that the phenyl ring structure is closely similar between these two compounds . The crystal structure of para-bromochlorobenzene has been investigated, revealing a space group P21/a and the presence of two molecules in the unit cell .
Chemical Reactions Analysis
Halogenated benzenes participate in various chemical reactions. The diene products from the synthesis mentioned above can undergo further reactions such as Diels-Alder and cross-coupling reactions, which are essential in organic synthesis . Additionally, dissociative electron attachment to bromo-chlorobenzenes has been studied, showing that both Br- and Cl- fragment anions are formed, with the ion yields showing a pronounced temperature effect .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzenes have been extensively studied. For example, the vibrational investigation of 2-bromo-1, 4-dichlorobenzene (BDB) has been carried out both experimentally and theoretically, revealing higher electronic density and various molecular properties such as NMR, NBO, and natural atomic charge analyses . Similarly, the experimental and theoretical investigation of 1-bromo-4-chlorobenzene has provided information on vibrational frequencies, IR intensities, and Raman activities . The PCM/TD-DFT analysis of 1-bromo-2,3-dichlorobenzene has discussed the relationship between structure and absorption spectrum, effects of solvents, and the compound's potential as a nonlinear optical material .
科学的研究の応用
Synthesis and Characterization in Organic Chemistry
1-Bromo-3-(bromomethyl)-2-chlorobenzene and its derivatives are primarily used in the field of organic chemistry for the synthesis and characterization of various chemical compounds. For instance:
Synthesis of CCR5 Antagonists:
- It has been used in the synthesis of non-peptide small molecular antagonist benzamide derivatives, which are crucial in the study of CCR5 antagonists. The compound served as a key precursor in the synthesis process, highlighting its significance in the development of novel therapeutic agents (H. Bi, 2015).
- In another study, similar pathways were followed to synthesize N-allyl-4-piperidyl benzamide derivatives. The structure and bioactivity of these products were rigorously characterized, demonstrating the compound's utility in creating biologically active substances (Cheng De-ju, 2014).
- Preparation and characterization of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide is another example where this compound was used as an intermediate in the synthesis of CCR5 antagonists, with comprehensive structural characterization performed (H. Bi, 2014).
Structural Characterization and Synthesis Optimization:
- The compound has also been a part of studies focusing on solvates of bromomethylbenzene derivatives. These studies are significant for understanding the crystal structures and molecular conformations, which are fundamental in materials science and chemistry (P. Szlachcic, W. Migda, K. Stadnicka, 2007).
- The temperature dependence of dissociative electron attachment to 1-bromo-3-chlorobenzene and related compounds was studied, revealing crucial insights into the behavior of these molecules under different conditions, which is essential for applications in fields such as spectroscopy and materials science (M. Mahmoodi-Darian et al., 2010).
Applications in Fuel Cells and Polymer Chemistry:
- The effects of bromomethane, related to 1-Bromo-3-(bromomethyl)-2-chlorobenzene, on the performance of proton exchange membrane fuel cells were studied. Understanding the interaction of such compounds with fuel cells is critical for enhancing performance and durability (Yunfeng Zhai et al., 2016).
- Its derivatives are also used in the Michael-induced Ramberg-Bäcklund reaction, a chemical reaction important in organic synthesis, particularly in the creation of complex molecules from simpler ones (V. Vasin, I. Y. Bolusheva, V. V. Razin, 2003).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-bromo-3-(bromomethyl)-2-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2Cl/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJLMWJGHJAMKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(bromomethyl)-2-chlorobenzene | |
CAS RN |
1044256-89-4 | |
| Record name | 1-Bromo-3-(bromomethyl)-2-chlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1289155.png)


